molecular formula C11H16FN5 B11746396 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11746396
M. Wt: 237.28 g/mol
InChI Key: CHUMFCGOZKRKPV-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Coupling of Pyrazole Rings: The two pyrazole rings are then coupled using a suitable linker, such as a methylene bridge, through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole rings.

    Reduction: Reduction reactions can occur at the fluoroethyl group, potentially converting it to an ethyl group.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with altered alkyl groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological macromolecules. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. It may also interact with receptors on the cell surface, triggering signaling pathways that lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-1H-pyrazole
  • 1-methyl-1H-pyrazole
  • 4-methyl-1H-pyrazole

Uniqueness

What sets {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine apart from similar compounds is its dual pyrazole structure and the presence of both a fluoroethyl and a methyl group. This unique combination of functional groups and structural features provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities, including antifungal, antibacterial, and herbicidal properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential applications in agriculture and medicine.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives, particularly those with fluorinated substituents, have shown promising biological activities. The incorporation of fluorine can enhance the lipophilicity and metabolic stability of these compounds, making them valuable in medicinal chemistry and agrochemistry.

Antifungal Activity

Recent studies have demonstrated that fluorinated pyrazole derivatives exhibit significant antifungal properties. For instance, a study analyzed various fluorinated pyrazole aldehydes against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. The results indicated that certain derivatives could inhibit fungal growth effectively while being safe for beneficial soil bacteria and nematodes .

CompoundInhibition % against S. sclerotiorumInhibition % against F. culmorum
H943.07%46.75%
H742.23%Moderate

This data suggests that the structural modifications in pyrazole derivatives can significantly impact their antifungal efficacy.

Antibacterial and Herbicidal Activities

In addition to antifungal properties, pyrazole derivatives have shown antibacterial activity. A study focusing on herbicidal activity found that specific compounds exhibited moderate inhibition against common weeds like Digitaria sanguinalis and Setaria viridis, suggesting potential applications in agricultural pest management .

CompoundTarget WeedInhibition %
6aSetaria viridis50%
6cAbutilon theophrasti60%

These findings highlight the dual role of pyrazole derivatives as both therapeutic agents and agricultural chemicals.

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the mechanisms behind the biological activities of pyrazole derivatives. For example, docking studies showed that certain pyrazole compounds interact with specific enzymes involved in fungal growth and herbicide action, such as acetylcholinesterase (AChE) and proteinase K .

Key Interactions:

  • Pyrazole moiety : Forms π-anion interactions with key amino acids.
  • Hydrophobic interactions : Contribute to binding affinity with target enzymes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole-benzofuran hybrids as potential α-glucosidase inhibitors. The most potent compounds demonstrated strong binding interactions with the enzyme's active site, indicating their potential as therapeutic agents for managing diabetes .

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H16FN5/c1-16-4-2-11(15-16)8-13-6-10-7-14-17(9-10)5-3-12/h2,4,7,9,13H,3,5-6,8H2,1H3

InChI Key

CHUMFCGOZKRKPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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